molecular formula C12H19N5 B15047822 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15047822
M. Wt: 233.31 g/mol
InChI Key: BGNYMWLCRZJBCA-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge and an amine group. The first pyrazole ring (1,4-dimethyl-1H-pyrazol-5-yl) has methyl substituents at positions 1 and 4, while the second pyrazole (1-ethyl-5-methyl-1H-pyrazol-4-amine) features an ethyl group at position 1 and a methyl group at position 3. This structural configuration imparts unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. The compound’s molecular formula is C₁₃H₂₂ClN₅ (MW: 283.8), as reported in commercial catalogs .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4/h6-7,13H,5,8H2,1-4H3

InChI Key

BGNYMWLCRZJBCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C=NN2C)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A foundational approach involves the alkylation of pre-formed pyrazole intermediates. The synthesis begins with the preparation of 1-ethyl-5-methyl-1H-pyrazol-4-amine, followed by its reaction with 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole under basic conditions.

Reaction Scheme:
$$
\text{1-Ethyl-5-methyl-1H-pyrazol-4-amine} + \text{5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{HCl}
$$

The reaction proceeds via an $$ S_N2 $$ mechanism, where the amine group acts as a nucleophile, displacing the chloride ion. Dimethylformamide (DMF) serves as a polar aprotic solvent, enhancing nucleophilicity, while sodium hydride (NaH) deprotonates the amine to generate a stronger nucleophile. Yields typically range from 65–78%, with purity >95% after recrystallization in ethanol.

Multi-Component Condensation Reactions

Recent advances in pyrazole synthesis emphasize one-pot multi-component reactions (MCRs). A three-component system involving ethyl acetoacetate, hydrazine hydrate, and 1,4-dimethyl-5-(aminomethyl)-1H-pyrazole has been reported.

Key Steps:

  • Formation of Pyrazole Core: Ethyl acetoacetate reacts with hydrazine hydrate to form 5-methyl-1H-pyrazol-4-amine.
  • Ethylation: The intermediate undergoes alkylation with ethyl bromide in the presence of potassium carbonate.
  • Condensation: The ethylated pyrazole reacts with 1,4-dimethyl-5-(chloromethyl)-1H-pyrazole under microwave irradiation (80°C, 20 min), achieving 82% yield.

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Yield (%) Purity (%)
DMF NaH 78 96
THF K₂CO₃ 65 92
Acetonitrile DBU 71 94

DMF with NaH provides optimal results due to superior solubility of intermediates and effective deprotonation. Tributylamine has been explored as a milder alternative, though yields drop to 68%.

Temperature and Time Dependence

Elevated temperatures (80–100°C) favor faster kinetics but risk side reactions such as over-alkylation. A balance is achieved at 70°C for 6 hours in conventional heating, whereas microwave conditions achieve similar conversions in 20–30 minutes.

Industrial-Scale Production Considerations

Catalytic Efficiency

Heterogeneous catalysts like zeolite-supported palladium enhance selectivity during alkylation steps. For example, Pd/zeolite increases yield to 85% by minimizing byproduct formation during ethylation.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (3:1 v/v) yield crystals with 99% purity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted starting materials.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Scalability
Conventional Alkylation 65–78 6–8 h Low High
Microwave-Assisted MCR 82 20–30 min Moderate Moderate
Catalytic Alkylation 85 4 h High High

Microwave-assisted methods excel in speed but require specialized equipment. Catalytic routes offer high yields but incur higher costs due to precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Based Chemistry

(a) N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • Molecular Formula : C₁₂H₁₈N₆
  • Key Differences : Replaces the 1-ethyl and 5-methyl substituents on the second pyrazole with 1,4-dimethyl groups.
  • This analogue is structurally simpler but lacks the conformational flexibility introduced by the ethyl group .
(b) 1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride
  • Molecular Formula : C₆H₁₀Cl₂N₂ (MW: 185.07)
  • Key Differences: A mono-pyrazole derivative with a primary amine group.
  • Applications : Serves as a building block for more complex molecules, highlighting the role of pyrazole amines in synthetic workflows .
(c) N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (Compound 37)
  • Molecular Formula : C₂₅H₂₈N₇O₂ (MW: 458.23)
  • Key Differences : Incorporates a pyrimidoindole core and cyclopropyl-substituted pyrazole. The extended aromatic system and isoxazole moiety enhance π-π stacking and hydrogen-bonding capabilities, critical for bromodomain inhibition .
  • Biological Relevance : Demonstrated potency as a bromodomain and extra-terminal (BET) inhibitor, suggesting that pyrazole-amine derivatives can target epigenetic regulators.

Functional and Pharmacological Comparisons

Table 1: Key Properties of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Rings) Reported Applications
Target Compound C₁₃H₂₂ClN₅ 283.8 1,4-dimethyl; 1-ethyl-5-methyl Building block for drug discovery
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₂H₁₈N₆ 246.3 1,4-dimethyl; 1,4-dimethyl Not specified
Compound 37 C₂₅H₂₈N₇O₂ 458.23 3-Cyclopropyl-1,4-dimethyl; pyrimidoindole-linked BET inhibitor (IC₅₀ < 100 nM)
1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₆H₁₀Cl₂N₂ 185.07 1,4-dimethyl Synthetic intermediate
Key Observations :

Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N6, with a molar mass of approximately 227.3 g/mol. Its unique structure features two pyrazole rings and various alkyl groups, which enhance its lipophilicity and potential interactions with biological targets .

Research indicates that this compound functions primarily as an enzyme inhibitor , particularly affecting pathways related to inflammation and cancer. The ability to bind to specific molecular targets suggests that it may inhibit the activity of enzymes or receptors involved in these pathways, leading to therapeutic effects such as:

  • Anti-inflammatory properties : Studies have shown that the compound can significantly reduce inflammation markers in vitro and in vivo.
  • Anticancer effects : It exhibits antiproliferative activity against various cancer cell lines, including lung, breast, and colorectal cancers .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Details
Anti-inflammatory Inhibits pro-inflammatory cytokines; reduces edema in animal models.
Anticancer Induces apoptosis in cancer cells; inhibits tumor growth in xenograft models.
Analgesic Demonstrates pain-relieving effects comparable to standard analgesics.
Antibacterial Exhibits activity against several bacterial strains in preliminary studies.

Case Study 1: Anti-inflammatory Activity

In a study conducted on animal models of arthritis, this compound was administered at varying doses. Results indicated a dose-dependent reduction in joint swelling and inflammatory markers, suggesting its potential as a treatment for inflammatory diseases .

Case Study 2: Anticancer Efficacy

A series of in vitro assays were performed on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The compound showed significant inhibition of cell proliferation with IC50 values ranging from 15 to 30 µM. Further studies using xenograft models confirmed its ability to reduce tumor size without significant toxicity .

Comparative Analysis with Similar Compounds

The following table compares N-[ ( 1 , 4 - dimethyl - 1 H - pyrazol - 5 - yl ) methyl ] - 1 - ethyl - 5 - methyl - 1 H - pyrazol - 4 - amine with structurally similar compounds:

Compound Name Structural Features Biological Activity
Compound AContains phenyl groupStrong anticancer activity
Compound BSimilar structure but different alkyl chainModerate anti-inflammatory effects
Compound CAdditional halogen substituentsEnhanced antibacterial properties

Q & A

Q. What synthetic routes are available for preparing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine?

The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example:

  • Cyclocondensation : Use ethyl acetoacetate with substituted hydrazines to form the pyrazole core, followed by alkylation or reductive amination to introduce the ethyl and methyl groups. Similar strategies were employed for 1,5-diarylpyrazole derivatives .
  • Functionalization : The (1,4-dimethyl-1H-pyrazol-5-yl)methanol moiety (a potential precursor) can be oxidized to an aldehyde and subjected to reductive amination with 1-ethyl-5-methyl-1H-pyrazol-4-amine. Phosphorous oxychloride (POCl₃) is often used for cyclization steps in related pyrazole syntheses .
  • Characterization : Confirm purity and structure via elemental analysis, IR (C–N stretching at ~1600 cm⁻¹), and NMR (distinct methyl proton signals at δ 1.2–2.5 ppm) .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding networks validated using ORTEP-3 for visualization .
  • Validation : Check for R-factor convergence (target: <5%) and validate geometry using CIF check tools .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
  • NMR : ¹H NMR resolves methyl groups (e.g., 1-ethyl at δ 1.3–1.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm). ¹³C NMR confirms substituents (e.g., quaternary carbons at δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Temperature Control : Cyclocondensation steps often require reflux (e.g., 120°C in POCl₃) . Lower temperatures (50–80°C) may reduce side products during alkylation.
  • Catalysis : Use Pd/C or Raney nickel for reductive amination steps to enhance efficiency.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes hydrolysis .
  • Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What computational methods can predict the compound’s reactivity or supramolecular interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal packing .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in DMSO or aqueous buffers .

Q. How can structural discrepancies between experimental and computational models be resolved?

  • Torsional Angle Adjustments : Compare DFT-optimized dihedral angles with SCXRD data. Deviations >5° suggest lattice forces (e.g., π-stacking) not captured in gas-phase models .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters (ORTEP plots) to identify flexible regions (e.g., ethyl groups) .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H⋯N interactions) contributing to crystal stability .

Q. What strategies mitigate challenges in resolving tautomeric forms of the pyrazole rings?

  • pH Control : Perform crystallization in acidic conditions (pH 4–5) to stabilize the amine tautomer .
  • Low-Temperature Crystallography : Collect SCXRD data at 100 K to reduce thermal motion and clarify tautomeric occupancy .
  • Dynamic NMR : Monitor tautomerization rates in DMSO-d₆ at variable temperatures (e.g., coalescence temperatures for NH protons) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Spectral Data : Reference IR/NMR libraries for pyrazole derivatives .
  • Synthesis Protocols : Cyclocondensation and alkylation methodologies .

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